molecular formula C8H19N3 B13105564 4-Butylpiperazin-1-amine CAS No. 65504-31-6

4-Butylpiperazin-1-amine

Cat. No.: B13105564
CAS No.: 65504-31-6
M. Wt: 157.26 g/mol
InChI Key: VONTYHDIROONGW-UHFFFAOYSA-N
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Description

4-Butylpiperazin-1-amine is a chemical compound with the molecular formula C8H19N3. It belongs to the class of piperazine derivatives, which are known for their wide range of biological and pharmaceutical activities. Piperazine derivatives are commonly used in medicinal chemistry due to their ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Butylpiperazin-1-amine typically involves the reaction of 1-bromo-4-butylpiperazine with ammonia or an amine source under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 50-80°C to ensure optimal yield.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to enhance the efficiency and scalability of the process. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Butylpiperazin-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to obtain reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous conditions.

    Substitution: Halogenated compounds, such as bromoalkanes; reactions are performed in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Reduced derivatives with altered amine functionalities.

    Substitution: Substituted piperazine derivatives with various functional groups.

Scientific Research Applications

4-Butylpiperazin-1-amine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex piperazine derivatives.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Butylpiperazin-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    Piperazine: A parent compound with a similar structure but without the butyl group.

    1-Methylpiperazine: A derivative with a methyl group instead of a butyl group.

    4-Phenylpiperazine: A derivative with a phenyl group at the 4-position.

Uniqueness: 4-Butylpiperazin-1-amine is unique due to the presence of the butyl group, which can influence its lipophilicity, receptor binding affinity, and overall pharmacokinetic profile. This structural modification can result in distinct biological activities and applications compared to other piperazine derivatives.

Properties

CAS No.

65504-31-6

Molecular Formula

C8H19N3

Molecular Weight

157.26 g/mol

IUPAC Name

4-butylpiperazin-1-amine

InChI

InChI=1S/C8H19N3/c1-2-3-4-10-5-7-11(9)8-6-10/h2-9H2,1H3

InChI Key

VONTYHDIROONGW-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CCN(CC1)N

Origin of Product

United States

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